Neodymium oxalate

Description

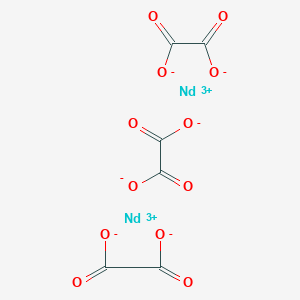

Structure

3D Structure of Parent

Properties

IUPAC Name |

neodymium(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Nd/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLDOHAGZQSOPP-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Nd2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-50-1, 28877-87-4 | |

| Record name | Neodymium, [μ-[ethanedioato(2-)-κO1,κO2′:κO1′,κO2]]bis[ethanedioato(2-)-κO1,κO2]di- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neodymium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris[oxalato(2-)]dineodymium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanedioic acid, neodymium(3+) salt, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Neodymium Oxalate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of neodymium oxalate (B1200264), focusing on its most common form, neodymium oxalate decahydrate (B1171855) (Nd₂(C₂O₄)₃·10H₂O). This document synthesizes crystallographic data, details experimental protocols for synthesis and analysis, and presents visual representations of its structure and thermal decomposition pathway.

Crystallographic Data

This compound decahydrate is a member of an isostructural series of lanthanide oxalates.[1][2] The crystal structure has been determined through single-crystal X-ray diffraction, revealing a monoclinic system with the space group P2₁/c.[1][2][3] The structure consists of a two-dimensional network of neodymium ions coordinated by oxalate ligands and water molecules, forming a honeycomb-like layered structure.[1][4]

The crystallographic data for this compound decahydrate and its isostructural analogue, lanthanum oxalate decahydrate, are summarized below for comparison.

| Parameter | This compound Decahydrate | Lanthanum Oxalate Decahydrate |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 11.228 | 11.382 |

| b (Å) | 9.630 | 9.624 |

| c (Å) | 10.298 | 10.502 |

| β (°) ** | 114.28 | 114.52 |

| Volume (ų) ** | 1013.7 (for mixed Nd/Pr) | 1045.9 |

| Z | 2 | 2 |

Note: Data for this compound Decahydrate is based on isostructural mixed neodymium praseodymium oxalate crystals.[5]

Experimental Protocols

Synthesis of this compound Decahydrate Single Crystals

The synthesis of high-quality single crystals of this compound decahydrate suitable for X-ray diffraction can be achieved through a controlled precipitation method.[1][6]

Materials:

-

Neodymium(III) nitrate (B79036) hexahydrate (Nd(NO₃)₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

Procedure:

-

Gel Preparation: A sodium metasilicate (B1246114) solution is acidified to a pH of 5.[6] This solution is poured into a U-tube or test tube and allowed to set into a firm silica gel over a period of a few days.

-

Reactant Solutions:

-

Prepare a 1 M solution of oxalic acid in deionized water. This solution is incorporated into the silica gel before it sets.

-

Prepare a 1 M solution of neodymium(III) nitrate in deionized water.

-

-

Crystal Growth: The neodymium(III) nitrate solution is carefully layered on top of the set silica gel containing the oxalic acid.[6] The U-tube or test tube is then sealed and left undisturbed at room temperature.

-

Diffusion and Crystallization: Over several days to weeks, the neodymium and oxalate ions will slowly diffuse through the gel matrix, leading to the formation of well-defined single crystals of this compound decahydrate within the gel.[6]

-

Harvesting: Once the crystals have reached a suitable size, they can be carefully extracted from the gel, washed with deionized water, and dried.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

Graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound decahydrate is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction data is integrated and corrected for various factors, including Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the water molecules can be located from the difference Fourier map and refined isotropically.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound crystals.

Caption: Workflow for Synthesis and Analysis.

Thermal Decomposition Pathway

This compound decahydrate undergoes a multi-step decomposition upon heating.[4][7] This process is crucial for the preparation of neodymium oxide, an important industrial material.[8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. akjournals.com [akjournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. ias.ac.in [ias.ac.in]

- 7. Neodymium(III) oxalate - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

Synthesis of Neodymium Oxalate Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of neodymium oxalate (B1200264) nanoparticles, a critical precursor material in the fabrication of advanced neodymium-based nanomaterials. This document details various synthesis methodologies, including precipitation, hydrothermal, microemulsion, and microwave-assisted techniques. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to produce and tailor neodymium oxalate nanoparticles for a range of applications, including as precursors for neodymium oxide (Nd₂O₃) nanoparticles used in catalysis, ceramics, and biomedical imaging.

Introduction

This compound (Nd₂(C₂O₄)₃·nH₂O) nanoparticles have garnered significant interest as a key intermediate in the production of high-purity, nanostructured neodymium oxide. The morphology, particle size, and size distribution of the initial oxalate nanoparticles play a crucial role in determining the final properties of the resulting oxide materials. Precise control over the synthesis of this compound nanoparticles is therefore essential for developing advanced materials with tailored functionalities. This guide explores the core synthesis methods, providing detailed experimental protocols and comparative data to aid in the selection and optimization of the most suitable synthesis strategy.

Synthesis Methodologies

Several wet-chemical methods have been successfully employed for the synthesis of this compound nanoparticles. The choice of method significantly influences the characteristics of the resulting nanoparticles.

Precipitation Method

Direct precipitation is a widely used, scalable, and straightforward method for synthesizing this compound nanoparticles. This technique involves the reaction of a soluble neodymium salt with an oxalic acid solution, leading to the formation of insoluble this compound.

-

Precursor Preparation:

-

Prepare a solution of neodymium(III) nitrate (B79036) hexahydrate (Nd(NO₃)₃·6H₂O) in deionized water. The concentration can be varied to control particle size.

-

Prepare a solution of oxalic acid (H₂C₂O₄) in deionized water.

-

-

Precipitation:

-

Heat the neodymium nitrate solution to a specific temperature (e.g., 25-85°C) under constant stirring.

-

Slowly add the oxalic acid solution dropwise to the heated neodymium nitrate solution. The rate of addition is a critical parameter for controlling nucleation and growth.

-

-

Aging:

-

After the addition is complete, continue stirring the mixture at the reaction temperature for a set period (aging time) to allow for crystal growth and stabilization.

-

-

Washing and Collection:

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove unreacted precursors and byproducts. Centrifugation can be used to facilitate the washing process.

-

-

Drying:

-

Dry the final product in an oven at a temperature of 70-100°C for several hours.

-

Caption: Experimental workflow for the precipitation synthesis of this compound nanoparticles.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel called an autoclave. This method can produce highly crystalline and morphologically controlled nanoparticles.

-

Precursor Preparation:

-

Dissolve neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O) in deionized water.

-

In a separate vessel, dissolve oxalic acid (H₂C₂O₄) in deionized water.

-

-

Mixing and pH Adjustment:

-

Slowly add the oxalic acid solution to the neodymium nitrate solution under vigorous stirring.

-

A mineralizer, such as NaOH or ammonia, can be added to adjust the pH, which influences the precipitation of the neodymium precursor.

-

-

Hydrothermal Treatment:

-

Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a temperature in the range of 140-200°C for a duration of 12-24 hours.

-

-

Cooling and Collection:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation or filtration.

-

-

Washing and Drying:

-

Wash the product thoroughly with deionized water and ethanol.

-

Dry the final this compound nanoparticles in an oven at 60-80°C.

-

Caption: Experimental workflow for the hydrothermal synthesis of this compound nanoparticles.

Reverse Microemulsion Method

The reverse microemulsion (water-in-oil) method offers excellent control over nanoparticle size and distribution. The aqueous nanodroplets dispersed in a continuous oil phase act as nanoreactors for the precipitation reaction.

-

Microemulsion Preparation:

-

Prepare two separate reverse microemulsion systems. Both systems typically consist of a surfactant (e.g., CTAB), a co-surfactant (e.g., 1-butanol), and an oil phase (e.g., cyclohexane).

-

To the first microemulsion, add an aqueous solution of neodymium nitrate.

-

To the second microemulsion, add an aqueous solution of oxalic acid.

-

The water-to-surfactant molar ratio (W) is a key parameter for controlling the size of the aqueous nanodroplets and, consequently, the final nanoparticle size.

-

-

Reaction:

-

Slowly add the oxalic acid-containing microemulsion to the neodymium nitrate-containing microemulsion under vigorous stirring. The reaction occurs within the colliding aqueous nanodroplets.

-

-

Destabilization and Collection:

-

After the reaction is complete, add a destabilizing agent, such as acetone (B3395972) or ethanol, to break the microemulsion and precipitate the nanoparticles.

-

Collect the nanoparticles by centrifugation.

-

-

Washing and Drying:

-

Wash the precipitate multiple times with ethanol and/or a mixture of chloroform (B151607) and methanol (B129727) to remove residual surfactant and oil.

-

Dry the purified this compound nanoparticles in a vacuum oven.

-

Caption: Experimental workflow for the reverse microemulsion synthesis of this compound nanoparticles.

Microwave-Assisted Method

Microwave-assisted synthesis is a rapid and energy-efficient method that utilizes microwave irradiation to accelerate the reaction kinetics. This can lead to the formation of uniform nanoparticles with a narrow size distribution in a significantly shorter time compared to conventional heating methods.

-

Precursor Preparation:

-

Prepare an aqueous solution containing both neodymium(III) nitrate hexahydrate and oxalic acid.

-

-

Microwave Irradiation:

-

Place the precursor solution in a vessel suitable for microwave synthesis.

-

Irradiate the solution with microwaves at a specific power and for a set duration. The rapid and uniform heating promotes fast nucleation and growth of the nanoparticles.

-

-

Cooling and Collection:

-

After irradiation, allow the solution to cool to room temperature.

-

Collect the this compound precipitate by filtration or centrifugation.

-

-

Washing and Drying:

-

Wash the product with deionized water and ethanol.

-

Dry the nanoparticles in an oven.

-

Caption: Experimental workflow for the microwave-assisted synthesis of this compound nanoparticles.

Data Presentation: Influence of Synthesis Parameters

The following tables summarize the quantitative data from various studies, illustrating the effect of key synthesis parameters on the resulting this compound nanoparticles.

Table 1: Precipitation Method - Effect of Synthesis Parameters on Particle Size

| Neodymium Chloride Conc. (mol/L) | Temperature (°C) | Stirring Speed (r/min) | Oxalic Acid Addition Rate (ml/min) | Aging Time (h) | Resulting Particle Diameter (D₅₀) (µm) |

| 0.12 | 15 | 300 | 10 | 8 | 134.65 |

| 0.08 | 30 | 300 | 6 | 12 | 81.93 |

| 0.12 | 65 | 400 | 12 | 8 | 200.87 |

| 0.12 | 85 | 500 | 12 | 32 | 108.97 |

Data adapted from a patent on the preparation of large-particle this compound.

Table 2: General Characteristics of this compound Nanoparticles from Different Methods

| Synthesis Method | Typical Particle Size | Morphology | Crystallinity | Key Control Parameters |

| Precipitation | 50 nm - 200 µm | Aggregates of primary particles, plate-like | Crystalline | Reactant concentration, temperature, stirring speed, aging time |

| Hydrothermal | 20 - 200 nm | Nanorods, well-defined crystals | High | Temperature, reaction time, pH, surfactants |

| Reverse Microemulsion | 10 - 40 nm | Spherical, uniform | Crystalline | Water-to-surfactant ratio (W), precursor concentration |

| Microwave-Assisted | < 100 nm | Plate-like, uniform | Crystalline | Microwave power, irradiation time, precursor concentration |

Characterization of this compound Nanoparticles

The synthesized nanoparticles are typically characterized by a suite of analytical techniques to determine their physicochemical properties.

-

X-ray Diffraction (XRD): Used to identify the crystal structure and phase purity of the this compound. The diffraction pattern of as-synthesized this compound typically corresponds to the monoclinic phase of Nd₂(C₂O₄)₃·10H₂O (JCPDS card no. 00-018-0858).[1]

-

Scanning Electron Microscopy (SEM): Provides information on the morphology, size, and aggregation state of the nanoparticles. SEM images of this compound can reveal morphologies ranging from plate-like structures to aggregates of smaller primary particles.[2]

-

Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the nanoparticle size, shape, and internal structure.

-

Thermogravimetric Analysis (TGA): Used to study the thermal decomposition of this compound to neodymium oxide and to determine the water of hydration content. The decomposition typically occurs in stages, starting with dehydration, followed by the decomposition of the oxalate to an intermediate oxycarbonate, and finally to the oxide.[3]

Mechanism of Nanoparticle Formation

The formation of this compound nanoparticles generally follows the principles of nucleation and growth.

Logical Relationship in Precipitation

Caption: Logical relationship of stages in precipitation synthesis.

In the precipitation method , the rapid mixing of precursor solutions creates a supersaturated state, leading to primary nucleation.[4][5] This is followed by crystal growth, where neodymium and oxalate ions in the solution deposit onto the stable nuclei.[4][5] The growth process is influenced by factors such as temperature and reactant concentration.[5][6] Finally, aggregation of the primary particles can occur, leading to larger secondary particles.[5]

In the reverse microemulsion method , the aqueous cores of the reverse micelles act as confined nanoreactors. The exchange of reactants between micelles upon collision initiates the precipitation reaction within these nanodroplets, thereby controlling the size of the resulting nanoparticles.

Conclusion

The synthesis of this compound nanoparticles is a critical step in the production of advanced neodymium-based materials. This guide has detailed four primary synthesis methodologies: precipitation, hydrothermal, reverse microemulsion, and microwave-assisted synthesis. Each method offers distinct advantages and levels of control over the final nanoparticle characteristics. For applications requiring high scalability and simplicity, the precipitation method is a viable option. For precise control over size and morphology, the reverse microemulsion and hydrothermal methods are superior. The microwave-assisted method provides a rapid and energy-efficient route to uniform nanoparticles. By carefully selecting the synthesis method and optimizing the reaction parameters as outlined in this guide, researchers can effectively tailor the properties of this compound nanoparticles to meet the demands of their specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. aidic.it [aidic.it]

- 4. aidic.it [aidic.it]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of Trivalent Neodymium and Europium Oxalate Crystallization Processes: Thermodynamic Modeling, Spectroscopy, and Microscopy Analysis - ProQuest [proquest.com]

A Technical Guide to the Thermal Decomposition of Neodymium Oxalate Decahydrate (Nd₂(C₂O₄)₃·10H₂O)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Neodymium oxalate (B1200264) decahydrate (B1171855) (Nd₂(C₂O₄)₃·10H₂O) is a critical precursor material in the synthesis of high-purity neodymium oxide (Nd₂O₃), a compound with significant applications in high-technology fields, including high-performance magnets, lasers, and ceramics. Understanding the thermal decomposition pathway of this hydrated salt is paramount for controlling the morphology, particle size, and purity of the final oxide product. This technical guide provides a comprehensive overview of the multi-stage thermal decomposition process of neodymium oxalate decahydrate. It details the sequential dehydration, decomposition to an intermediate oxycarbonate, and final conversion to neodymium oxide. This document consolidates quantitative data from thermogravimetric and differential thermal analyses into structured tables and outlines the key experimental protocols used for characterization. Furthermore, visual diagrams of the decomposition pathway and experimental workflow are provided to facilitate a clear understanding of the process.

Introduction

The synthesis of rare earth oxides with specific and uniform characteristics often relies on the thermal decomposition of precursor compounds, with rare earth oxalates being particularly advantageous.[1] this compound is a preferred precursor for neodymium oxide because it can be precipitated quantitatively, ensuring high purity and homogeneity in the final product.[1] The thermal treatment of this compound decahydrate is a multi-step process involving dehydration and the breakdown of the anhydrous oxalate.[2][3] The precise temperature ranges and intermediate phases are influenced by factors such as heating rate and atmospheric conditions (e.g., air, nitrogen).[4][5] This guide elucidates the established decomposition mechanism and provides the necessary data for its controlled application.

The Thermal Decomposition Pathway

The thermal decomposition of this compound decahydrate proceeds through three primary stages:

-

Dehydration: The initial stage involves the removal of the ten molecules of water of hydration. This process often occurs in multiple, overlapping steps.

-

Anhydrous Oxalate Decomposition: Following complete dehydration, the anhydrous this compound (Nd₂(C₂O₄)₃) decomposes to form an intermediate neodymium dioxycarbonate (Nd₂O₂CO₃).

-

Oxycarbonate Decomposition: In the final stage, the neodymium dioxycarbonate decomposes to yield the stable hexagonal neodymium oxide (Nd₂O₃).

This overall transformation can be summarized by the following sequence of reactions:

-

Step 1: Nd₂(C₂O₄)₃·10H₂O(s) → Nd₂(C₂O₄)₃(s) + 10H₂O(g)

-

Step 2: Nd₂(C₂O₄)₃(s) → Nd₂O₂CO₃(s) + 2CO(g) + 3CO₂(g)

-

Step 3: Nd₂O₂CO₃(s) → Nd₂O₃(s) + CO₂(g)

The logical flow of this multi-stage decomposition is illustrated in the diagram below.

Quantitative Decomposition Data

The following tables summarize the key quantitative data associated with each stage of the decomposition, as determined by thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). It is important to note that specific temperatures can shift based on the experimental heating rate.

Table 1: Dehydration Stages of Nd₂(C₂O₄)₃·10H₂O

The dehydration process is endothermic and typically occurs in two or more overlapping steps, corresponding to the removal of loosely bound and coordinated water molecules.

| Temperature Range (°C) | DTG Peak(s) (°C) | Atmosphere | Mass Loss (%) | Water Molecules Lost | Reference |

| Room Temp - 397 | 48, 140 | N₂ | ~22.38 | 9 | [5] |

| 140 - 335 | 266 | N₂ | ~2.38 | 1 | [3] |

| Room Temp - 397 | N/A | Air | N/A | 10 | [4] |

DTG (Derivative Thermogravimetry) peaks indicate the temperature of the maximum rate of mass loss.

Table 2: Decomposition of Anhydrous Oxalate and Oxycarbonate

Following dehydration, the decomposition of the oxalate to oxycarbonate is an exothermic process in air, while the final decomposition to oxide is endothermic.

| Decomposition Stage | Temperature Range (°C) | Atmosphere | Resulting Product Phase | Activation Energy (kJ·mol⁻¹) | Reference |

| Anhydrous Oxalate → Oxycarbonate | 397 - 584 | Air | Amorphous (at 400°C), Hexagonal Nd₂O₂CO₃ (at 500°C) | 130.10 - 187.8 | [4][6] |

| Oxycarbonate → Oxide | 584 - 770 | Air | Hexagonal Nd₂O₃ (with potential Nd(OH)₃ traces) | 57.40 - 81.83 | [4][6] |

Note: Complete conversion to highly crystalline hexagonal Nd₂O₃ is typically achieved by calcining at temperatures around 950°C for extended periods (e.g., 2 hours).[3]

Experimental Protocols

The characterization of the thermal decomposition of this compound decahydrate relies on a suite of analytical techniques. A typical experimental workflow is outlined below.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

-

Objective: To continuously measure the mass of a sample as a function of temperature and to detect thermal events (endothermic or exothermic).

-

Methodology: A small, precise mass of Nd₂(C₂O₄)₃·10H₂O is placed in a crucible within a thermobalance. The sample is heated at a constant rate (e.g., 5-10°C/min) under a controlled atmosphere (air or inert gas like nitrogen). The TGA instrument records the weight loss, which corresponds to the release of water and gaseous decomposition products (CO, CO₂). Simultaneously, the DTA module measures the temperature difference between the sample and an inert reference, revealing whether decomposition steps are endothermic or exothermic.[4][5]

X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases present in the solid material at different stages of decomposition.

-

Methodology: Samples of the this compound precursor are heated in a furnace to specific temperatures identified from the TGA/DTA curves (e.g., 400°C, 500°C, 700°C) and then quenched to room temperature.[6] The resulting powders are analyzed using an X-ray diffractometer. The resulting diffraction patterns are compared with standard patterns from databases (e.g., JCPDS) to identify the phases, such as amorphous intermediates, hexagonal Nd₂O₂CO₃, and hexagonal Nd₂O₃.[6]

Scanning Electron Microscopy (SEM)

-

Objective: To observe the morphology, particle size, and texture of the solid particles before, during, and after decomposition.

-

Methodology: The same powders prepared for XRD analysis are mounted on stubs and coated with a conductive material. An SEM is used to image the samples. This technique reveals changes such as the formation of pores during gas release and the sintering or agglomeration of Nd₂O₃ particles at higher temperatures.[7]

Conclusion

The thermal decomposition of this compound decahydrate is a well-defined, multi-stage process that serves as a reliable route for producing high-purity neodymium oxide. A thorough understanding of the distinct stages—dehydration, anhydrous oxalate decomposition, and oxycarbonate decomposition—is essential for process control. By leveraging analytical techniques such as TGA, DTA, and XRD, researchers can precisely control heating profiles to tailor the properties of the final Nd₂O₃ product for advanced material applications. The quantitative data and protocols presented in this guide provide a foundational framework for the successful synthesis and characterization of these materials.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Neodymium(III) oxalate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Investigation of the thermal decomposition of Pu(IV) oxalate: a transmission electron microscopy study [frontiersin.org]

An In-depth Technical Guide to the Solubility of Neodymium Oxalate in Acidic Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, quantitative data, and experimental methodologies related to the solubility of neodymium oxalate (B1200264) in various acidic solutions. This information is critical for professionals involved in rare earth element processing, materials science, and pharmaceutical development where neodymium compounds may be utilized.

Executive Summary

Neodymium oxalate (Nd₂(C₂O₄)₃), a sparingly soluble salt in water, exhibits significantly enhanced solubility in acidic media. This phenomenon is primarily attributed to the protonation of the oxalate ion and the formation of soluble neodymium complexes with the conjugate bases of the acids. This guide details the dissolution mechanisms in common mineral acids, presents available quantitative solubility data, outlines standardized experimental protocols for solubility determination, and provides visual representations of the chemical equilibria involved.

Chemical Principles of Dissolution

The dissolution of this compound in acidic solutions is governed by a series of chemical equilibria. In an aqueous environment, this compound dissociates to a limited extent:

Nd₂(C₂O₄)₃(s) ⇌ 2Nd³⁺(aq) + 3C₂O₄²⁻(aq)

The introduction of a strong acid (H⁺) shifts this equilibrium to the right, favoring dissolution. This is due to the reaction of H⁺ ions with the oxalate anions (C₂O₄²⁻), a weak base, to form the bisoxalate ion (HC₂O₄⁻) and oxalic acid (H₂C₂O₄), neither of which readily precipitates with Nd³⁺.

C₂O₄²⁻(aq) + H⁺(aq) ⇌ HC₂O₄⁻(aq) HC₂O₄⁻(aq) + H⁺(aq) ⇌ H₂C₂O₄(aq)

Furthermore, in the presence of certain acids, the neodymium cation (Nd³⁺) can form soluble complexes with the acid's anion (e.g., Cl⁻, SO₄²⁻), further promoting the dissolution of the solid.

Dissolution in Nitric Acid

In nitric acid (HNO₃), the primary dissolution mechanism is the protonation of the oxalate ion. The nitrate (B79036) ion (NO₃⁻) is a very weak ligand and does not significantly form complexes with neodymium ions in solution. Therefore, the overall dissolution reaction can be represented as:

Nd₂(C₂O₄)₃(s) + 6H⁺(aq) ⇌ 2Nd³⁺(aq) + 3H₂C₂O₄(aq)

Dissolution in Hydrochloric Acid

When dissolved in hydrochloric acid (HCl), in addition to the protonation of the oxalate ion, neodymium(III) ions form stable chloro-complexes. The formation of species such as [NdCl]²⁺ and [NdCl₂]⁺ contributes to an increase in the overall solubility of this compound beyond what would be expected from the pH effect alone. It is reported that this compound dissolves in hydrochloric acid to form Nd(C₂O₄)Cl·3H₂O[1].

Dissolution in Sulfuric Acid

In sulfuric acid (H₂SO₄), the dissolution is influenced by both the acidic nature of the solution and the formation of sulfato-complexes with neodymium(III) ions. The stability of these neodymium sulfate (B86663) complexes enhances the solubility of this compound.

Below is a diagram illustrating the general equilibrium of this compound dissolution in an acidic medium.

Figure 1: Equilibrium of this compound in Acid.

Quantitative Solubility Data

| Acid | Acid Concentration (mol/L) | Neodymium (Nd³⁺) Concentration (mol/L) | Reference |

| Nitric Acid (HNO₃) | 0.1 | 1.0 x 10⁻⁴ | [2] |

| Nitric Acid (HNO₃) | 0.2 | 2.5 x 10⁻⁴ | [2] |

| Nitric Acid (HNO₃) | 0.5 | 1.0 x 10⁻³ | [2] |

| Nitric Acid (HNO₃) | 1.0 | 3.2 x 10⁻³ | [2] |

| Nitric Acid (HNO₃) | 2.0 | 1.0 x 10⁻² | [2] |

Note: The data from Yoo et al. (1998) was presented in a graphical format; the values in this table are estimations derived from the published graphs.

Experimental Protocols

The determination of the solubility of sparingly soluble salts like this compound in acidic solutions requires precise and well-controlled experimental procedures. The following outlines a general methodology based on the widely accepted shake-flask method.

Materials and Reagents

-

Neodymium(III) oxalate (Nd₂(C₂O₄)₃·nH₂O), high purity

-

Hydrochloric acid (HCl), analytical grade

-

Nitric acid (HNO₃), analytical grade

-

Sulfuric acid (H₂SO₄), analytical grade

-

Deionized water (18.2 MΩ·cm)

-

Volumetric flasks, pipettes, and other calibrated glassware

-

Thermostatically controlled shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm pore size)

-

Inductively Coupled Plasma-Atomic Emission Spectrometer (ICP-AES) or a UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of this compound solubility.

Figure 2: Solubility Determination Workflow.

Detailed Procedure

-

Preparation of Acidic Solutions: Prepare a series of acidic solutions of the desired concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M HCl, HNO₃, or H₂SO₄) using volumetric flasks and deionized water.

-

Equilibration: Add an excess amount of solid this compound to a known volume of each acidic solution in a sealed container. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated. Place the containers in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours), with continuous agitation to facilitate dissolution.

-

Sampling and Filtration: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles. This step must be performed quickly to prevent precipitation due to temperature changes.

-

Sample Preparation for Analysis: Accurately dilute the filtered sample with a known volume of deionized water or a suitable matrix to bring the neodymium concentration within the calibrated range of the analytical instrument.

-

Analysis of Neodymium Concentration: Determine the concentration of neodymium in the diluted samples using a calibrated analytical technique.

-

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): This is a highly sensitive and accurate method for determining the concentration of neodymium in aqueous solutions.

-

UV-Vis Spectrophotometry: Neodymium(III) ions have characteristic sharp absorption bands in the visible and near-infrared regions. The concentration can be determined by measuring the absorbance at a specific wavelength (e.g., 575 nm) and comparing it to a calibration curve.

-

-

Calculation of Solubility: Calculate the solubility of this compound in the acidic solution from the measured concentration of neodymium in the diluted sample, taking into account the dilution factor.

Conclusion

The solubility of this compound is markedly increased in acidic solutions due to the protonation of the oxalate anion and, in the case of acids like HCl and H₂SO₄, the formation of soluble neodymium complexes. While detailed quantitative data is most readily available for nitric acid solutions, the fundamental chemical principles and thermodynamic data for complex formation provide a strong basis for understanding and predicting the behavior of this compound in other acidic media. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own solubility studies under specific conditions relevant to their work. This knowledge is essential for the effective design of processes in hydrometallurgy, materials synthesis, and potentially in the formulation of neodymium-containing pharmaceuticals.

References

An In-depth Technical Guide to the Chemical Properties of Neodymium (III) Oxalate

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of neodymium (III) oxalate (B1200264). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document details the synthesis, solubility, thermal decomposition, and crystallographic data of neodymium (III) oxalate. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key characterization techniques are provided. Visual diagrams generated using Graphviz are included to illustrate key processes.

Introduction

Neodymium (III) oxalate, with the chemical formula Nd₂(C₂O₄)₃, is a sparingly soluble salt of the rare earth element neodymium. It is most commonly encountered as its decahydrate (B1171855), Nd₂(C₂O₄)₃·10H₂O, a rose-colored crystalline powder.[1][2] Its low solubility in aqueous solutions makes it a crucial intermediate in the separation and purification of neodymium from other rare earth elements.[3] The controlled thermal decomposition of neodymium (III) oxalate to produce high-purity neodymium (III) oxide is a key process in the manufacturing of various advanced materials, including high-strength permanent magnets, laser crystals, and specialized glass.[4][5] A thorough understanding of its chemical properties is therefore essential for its effective application in research and industry.

Physicochemical Properties

Neodymium (III) oxalate is a solid compound that is typically pink or lavender in color.[1] It is known to be insoluble in water and organic solvents, but can be dissolved in strong mineral acids.[2][4]

General Properties

| Property | Value | Reference(s) |

| Chemical Formula (anhydrous) | Nd₂(C₂O₄)₃ | [1] |

| Chemical Formula (decahydrate) | Nd₂(C₂O₄)₃·10H₂O | [5] |

| Molar Mass (anhydrous) | 552.53 g/mol | [1] |

| Molar Mass (decahydrate) | 732.69 g/mol | |

| Appearance | Rose-colored or purple crystals/powder | [2] |

| Density (hexahydrate) | 3.9 g/cm³ | [2] |

Solubility Data

The solubility of neodymium (III) oxalate is a critical parameter, particularly in separation processes. It is sparingly soluble in water and its solubility is influenced by the presence of acids and common ions.

| Solvent/Condition | Solubility | Ksp | Reference(s) |

| Water (25 °C) | Insoluble | 1.08 x 10⁻³³ | [6] |

| Nitric Acid | Solubility decreases with decreasing nitric acid concentration | - | |

| Oxalic Acid | Solubility decreases with increasing oxalic acid concentration | - | |

| Hydrochloric Acid | Dissolves to form Nd(C₂O₄)Cl·3H₂O | - | [2] |

Synthesis of Neodymium (III) Oxalate Decahydrate

The synthesis of neodymium (III) oxalate typically involves the precipitation from an aqueous solution containing neodymium (III) ions by the addition of oxalic acid or a soluble oxalate salt.

Caption: Workflow for the synthesis of Neodymium (III) Oxalate Decahydrate.

Experimental Protocol: Synthesis

This protocol describes a typical laboratory-scale synthesis of neodymium (III) oxalate decahydrate.

Materials:

-

Neodymium (III) nitrate (B79036) hexahydrate (Nd(NO₃)₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Beakers, magnetic stirrer, magnetic stir bar, filtration apparatus (e.g., Büchner funnel and flask), filter paper, washing bottle, drying oven.

Procedure:

-

Prepare a Neodymium (III) Nitrate Solution: Dissolve a calculated amount of neodymium (III) nitrate hexahydrate in deionized water in a beaker to achieve a desired concentration (e.g., 0.1 M). Stir the solution using a magnetic stirrer until the salt is completely dissolved.

-

Prepare an Oxalic Acid Solution: In a separate beaker, dissolve a stoichiometric excess of oxalic acid dihydrate in deionized water (e.g., 0.15 M). Stir until fully dissolved.

-

Precipitation: While continuously stirring the neodymium (III) nitrate solution, slowly add the oxalic acid solution dropwise. A pink precipitate of neodymium (III) oxalate will form immediately.

-

Aging the Precipitate: After the addition of oxalic acid is complete, continue stirring the mixture for a period of time (e.g., 1-2 hours) at room temperature. This "aging" process allows for the growth of larger, more easily filterable crystals.

-

Filtration and Washing: Separate the precipitate from the solution by vacuum filtration using a Büchner funnel and filter paper. Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts. Follow with a final wash with a small amount of ethanol (B145695) or acetone (B3395972) to aid in drying.

-

Drying: Carefully transfer the filtered precipitate to a watch glass or petri dish and dry in a drying oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. The resulting product is neodymium (III) oxalate decahydrate.

Thermal Decomposition

The thermal decomposition of neodymium (III) oxalate is a multi-step process that is crucial for the production of neodymium (III) oxide. The process involves dehydration, followed by the decomposition of the anhydrous oxalate to an intermediate oxycarbonate, and finally the decomposition of the oxycarbonate to the oxide.[2]

Caption: Thermal decomposition pathway of Neodymium (III) Oxalate Decahydrate.

Thermal Analysis Data

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the decomposition process. The temperature ranges for each decomposition step can vary slightly depending on the experimental conditions such as heating rate and atmosphere.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Products | Reference(s) |

| Dehydration | 100 - 200 | ~24.6 | Nd₂(C₂O₄)₃, H₂O | |

| Oxalate Decomposition | 350 - 450 | ~25.4 | Nd₂O₂(CO₃), CO, CO₂ | |

| Oxycarbonate Decomposition | > 600 | ~6.0 | Nd₂O₃, CO₂ |

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for the thermogravimetric analysis of neodymium (III) oxalate decahydrate.

Apparatus:

-

Thermogravimetric Analyzer (TGA) coupled with a differential scanning calorimeter (DSC) is recommended for simultaneous thermal analysis.

-

Sample pans (e.g., alumina (B75360) or platinum).

-

High-purity inert gas (e.g., nitrogen or argon) and an oxidizing gas (e.g., air or oxygen).

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the neodymium (III) oxalate decahydrate sample (typically 5-10 mg) into a TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere studies or air for oxidative studies) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure a stable atmosphere.

-

Thermal Program: Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Record the sample weight (TGA) and heat flow (DSC) as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the temperature ranges and percentage mass loss for each decomposition step. The DSC curve will indicate whether the transitions are endothermic or exothermic.

Crystallographic Data

Neodymium (III) oxalate decahydrate crystallizes in the monoclinic system. The crystallographic parameters are important for understanding its solid-state properties.

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁/c | [7] |

Safety and Handling

Neodymium (III) oxalate should be handled with care, following standard laboratory safety procedures.

-

Ingestion: Neodymium compounds are considered to be of low to moderate toxicity. However, ingestion should be avoided.

-

Inhalation: Avoid inhaling the dust. Use in a well-ventilated area or with appropriate respiratory protection.

-

Skin and Eye Contact: May cause irritation. It is recommended to wear gloves and safety glasses.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the key chemical properties of neodymium (III) oxalate. The information on its synthesis, solubility, thermal decomposition, and crystallography, along with the provided experimental protocols, serves as a valuable resource for scientists and researchers. The presented data and methodologies can aid in the development of processes involving this important rare earth compound.

References

- 1. Neodymium oxalate - Sciencemadness Wiki [sciencemadness.org]

- 2. Neodymium(III) oxalate - Wikipedia [en.wikipedia.org]

- 3. Rationally designed rare earth separation by selective oxalate solubilization - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02270E [pubs.rsc.org]

- 4. This compound | 14551-74-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Characteristics of Lanthanide Oxalates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical characteristics of lanthanide oxalates. Lanthanide oxalates are of significant interest due to their low solubility, which is crucial for applications in separation chemistry, and as precursors for the synthesis of lanthanide oxides used in catalysis, ceramics, and luminescent materials.[1][2] This document summarizes key quantitative data, outlines detailed experimental protocols for their synthesis and characterization, and provides visualizations of experimental workflows.

Solubility

| Lanthanide | Formula | Solubility Product Constant (Ksp) | Reference |

| Neodymium | Nd₂(C₂O₄)₃ | 3 x 10⁻²⁷ | [2][4] |

Crystal Structure and Morphology

The crystal structure of lanthanide oxalates varies across the series, primarily influenced by the lanthanide contraction. Lighter lanthanides typically form monoclinic structures, while heavier lanthanides adopt a triclinic crystal system.[1][4][5] These compounds crystallize as hydrates, with the number of water molecules decreasing for the heavier lanthanides.[1][4][5]

The morphology of lanthanide oxalate (B1200264) crystals is dependent on the specific lanthanide and the synthesis conditions. Homogeneous precipitation methods tend to yield well-defined microcrystals.[3][5]

Crystallographic Data

| Lanthanide(s) | Crystal System | Space Group | General Formula | Reference |

| La to Ho | Monoclinic | P2₁/c | Ln₂(C₂O₄)₃·10H₂O | [1][4][5] |

| Er to Lu | Triclinic | P-1 | Ln₂(C₂O₄)₃·6H₂O | [1][4] |

Lattice Parameters

The lattice parameters of lanthanide oxalates show a general decrease with increasing atomic number, a direct consequence of the lanthanide contraction.[5]

| Lanthanide | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Ce | 11.243(2) | 9.591(2) | 10.306(2) | 114.12(1) | [5] |

| Pr | ~11.2 | ~9.6 | ~10.3 | ~114 | [5] |

| Gd | ~11.1 | ~9.6 | ~10.2 | ~114 | [5] |

| La-Sm Mix | 11.243(2) | 9.591(2) | 10.306(2) | 114.12(1) | [6] |

Note: The provided lattice parameters for Pr and Gd are approximate values based on graphical data.

Crystal Morphology

| Lanthanide | Observed Morphology | Reference |

| Ce(III) | Needles | [5] |

| Pr, Gd, Er, Yb | Compact microcrystals | [5] |

Thermal Decomposition

The thermal decomposition of lanthanide oxalates is a multi-step process that is crucial for the preparation of high-purity lanthanide oxides. The process typically involves dehydration, followed by the decomposition of the anhydrous oxalate to an intermediate oxycarbonate, and finally, the formation of the corresponding lanthanide oxide at higher temperatures.[7][8]

| Lanthanide | Dehydration Range (°C) | Anhydrous Oxalate Decomposition (°C) | Oxycarbonate to Oxide (°C) | Final Product | Reference |

| Lanthanum | 86 - 360 | ~400 | > 710 | La₂O₃ | [8] |

| Cerium | 90 - 220 | 270 - 450 | - | CeO₂ | [7] |

| Neodymium | - | - | - | Nd₂O₃ | [7] |

| Plutonium (III) | - | - | - | PuO₂ | [7] |

| Lanthanum Neodymium | ~120 | 350 - 450 | > 500 | La₂O₃, Nd₂O₃ | [9] |

Note: The decomposition temperatures can vary depending on the experimental conditions such as heating rate and atmosphere.

Spectroscopic Properties

Lanthanide oxalates, particularly those of europium and terbium, exhibit characteristic luminescence properties. The oxalate ligand can act as an antenna, absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths.[1]

| Lanthanide | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Transitions | Reference |

| Eu(III) | 395 | 592, 615, 650 (weak), 695 | ⁵D₀ → ⁷Fⱼ (J = 1-4) | [1] |

| Tb(III) | 370 | 544, 583 | - | [1] |

Experimental Protocols

Synthesis of Lanthanide Oxalates by Homogeneous Precipitation

This protocol describes the synthesis of lanthanide oxalate crystals via the thermal decomposition of oxamic acid, which slowly releases oxalate ions into the solution, leading to the formation of well-defined crystals.[1][5]

Materials:

-

Lanthanide(III) nitrate (B79036) hydrate (B1144303) (e.g., Ce(NO₃)₃·6H₂O, Pr(NO₃)₃·6H₂O, etc.)[1][5]

-

Nitric acid (0.01 M)[1]

-

Distilled water[1]

Procedure:

-

Prepare a 0.5 M solution of the desired lanthanide nitrate in 0.01 M nitric acid.[1]

-

In a reaction vessel (e.g., an Eppendorf tube), mix 1.1 mL of the 0.5 M lanthanide nitrate solution (0.55 mmol) with 1.55 molar equivalents of oxamic acid (75 mg, 0.85 mmol).[1]

-

Gently heat the mixture to 40 °C to dissolve the oxamic acid completely, resulting in a clear solution.[1]

-

Increase the temperature to 85 °C and maintain it for approximately 7 hours to allow for the slow precipitation of the lanthanide oxalate.[1]

-

After the reaction is complete, separate the crystalline product from the supernatant.

-

Wash the precipitate twice with distilled water, using centrifugation (5000 rpm for 5 minutes) to separate the solid after each wash.[1]

-

Dry the final product at room temperature overnight.[1]

Characterization Methods

TGA is used to study the thermal stability and decomposition of lanthanide oxalates.

Instrument: SETSYS Evolution 1750 thermal analyzer or equivalent.[1] Sample Preparation: A small amount of the sample is placed in a 100 μL alumina (B75360) crucible.[1][5] Experimental Conditions:

-

Temperature Range: 20–1000 °C[1]

XRD is employed to determine the crystal structure and phase purity of the synthesized lanthanide oxalates.

Instrument: PANalytical X'Pert PRO diffractometer or equivalent.[5] Radiation Source: Cu Kα radiation (λ = 1.5406 Å).[4] Sample Preparation: The dried crystalline powder is mounted on a sample holder. Data Collection: Data is typically collected in a standard Bragg-Brentano geometry.[4]

SEM is used to visualize the morphology and size of the lanthanide oxalate crystals.

Instrument: JEOL JSM-6510 or equivalent.[1][5] Sample Preparation:

-

Mount the dry powder sample onto an SEM stub using conductive carbon tape.[5]

-

Coat the sample with a thin conductive layer of gold/palladium (Au/Pd) to prevent charging under the electron beam.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. Homogeneous Precipitation of Lanthanide Oxalates | Semantic Scholar [semanticscholar.org]

- 4. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

Neodymium Oxalate Precursor for Oxide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity neodymium oxide (Nd₂O₃) utilizing a neodymium oxalate (B1200264) precursor. The oxalate precipitation method followed by controlled thermal decomposition is a widely employed and reliable route for producing neodymium oxide with tailored characteristics, crucial for applications in catalysis, ceramics, high-performance magnets, and as a key component in various drug development and biomedical imaging platforms. This document details the experimental protocols, presents key quantitative data, and visualizes the synthesis workflow and reaction pathways.

Introduction

Neodymium oxide is a critical rare earth oxide with diverse applications stemming from its unique magnetic, optical, and catalytic properties. The synthesis of Nd₂O₃ with controlled particle size, morphology, and surface area is paramount to its performance in these applications. The precursor method, specifically using neodymium oxalate (Nd₂(C₂O₄)₃·10H₂O), offers a robust approach to achieving these desired material properties. This method involves the precipitation of this compound from a neodymium salt solution, followed by a carefully controlled calcination process to yield the final oxide. The physical and chemical properties of the intermediate oxalate precursor directly influence the characteristics of the neodymium oxide product.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of this compound precursor and its subsequent conversion to neodymium oxide.

Synthesis of this compound (Nd₂(C₂O₄)₃·10H₂O) Precursor

This protocol describes the precipitation of this compound from a neodymium nitrate (B79036) solution.

Materials:

-

Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Ammonium hydroxide (B78521) (for pH adjustment, optional)

Equipment:

-

Glass beakers

-

Magnetic stirrer with stir bar

-

Burette or dropping funnel

-

pH meter

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Preparation of Solutions:

-

Prepare a neodymium nitrate solution by dissolving a specific amount of Nd(NO₃)₃·6H₂O in deionized water. A typical concentration is in the range of 0.1 to 0.5 M.

-

Prepare an oxalic acid solution by dissolving a stoichiometric amount of H₂C₂O₄·2H₂O in deionized water. A slight excess of oxalic acid is often used to ensure complete precipitation.

-

-

Precipitation:

-

Place the neodymium nitrate solution in a beaker on a magnetic stirrer and begin stirring.

-

Slowly add the oxalic acid solution to the neodymium nitrate solution dropwise using a burette or dropping funnel. A constant and slow addition rate is crucial for uniform particle formation.

-

A pinkish-white precipitate of this compound will form immediately.

-

The reaction temperature is typically maintained between 25°C and 60°C.[1]

-

-

Aging:

-

After the complete addition of the oxalic acid solution, continue stirring the suspension for a period of 1 to 24 hours. This "aging" process allows for the growth and ripening of the crystals, leading to a more uniform particle size distribution.[1]

-

-

Filtration and Washing:

-

Filter the precipitate using a Buchner funnel under vacuum.

-

Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

-

Finally, wash the precipitate with ethanol to aid in the drying process.

-

-

Drying:

-

Dry the collected this compound precipitate in a drying oven at a temperature between 70°C and 110°C for several hours until a constant weight is achieved. The final product is this compound decahydrate (B1171855) (Nd₂(C₂O₄)₃·10H₂O).

-

Synthesis of Neodymium Oxide (Nd₂O₃) via Calcination

This protocol details the thermal decomposition of the this compound precursor to obtain neodymium oxide.

Materials:

-

Dried this compound (Nd₂(C₂O₄)₃·10H₂O) powder

Equipment:

-

High-temperature tube or muffle furnace with programmable temperature control

-

Ceramic crucible

Procedure:

-

Sample Preparation:

-

Place a known amount of the dried this compound powder into a ceramic crucible.

-

-

Calcination:

-

Place the crucible in the furnace.

-

Heat the sample in an air atmosphere. A typical heating rate is 5-10°C/min to ensure uniform decomposition.

-

The calcination temperature is a critical parameter that influences the properties of the final neodymium oxide. A common temperature range is 600°C to 900°C.[2][3]

-

Hold the sample at the desired calcination temperature for a period of 2 to 4 hours to ensure complete conversion to the oxide.

-

-

Cooling:

-

After the calcination period, allow the furnace to cool down to room temperature naturally.

-

The resulting powder is high-purity neodymium oxide (Nd₂O₃).

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of neodymium oxide from a this compound precursor.

Table 1: Thermal Decomposition Stages of this compound Decahydrate

| Decomposition Stage | Temperature Range (°C) | Chemical Transformation | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| Dehydration | 100 - 250 | Nd₂(C₂O₄)₃·10H₂O → Nd₂(C₂O₄)₃ + 10H₂O | 22.17 | ~22.4 |

| Oxalate Decomposition | 350 - 500 | Nd₂(C₂O₄)₃ → Nd₂O₂(CO₃) + 2CO + 2CO₂ | 17.24 | ~17.0 |

| Oxycarbonate Decomposition | 500 - 770 | Nd₂O₂(CO₃) → Nd₂O₃ + CO₂ | 5.42 | ~5.5 |

Note: The exact temperatures and mass losses can vary slightly depending on the heating rate and atmospheric conditions.

Table 2: Influence of Calcination Temperature on Neodymium Oxide Properties

| Calcination Temperature (°C) | Dwell Time (h) | Resulting Phase | Crystallite Size (nm) | Surface Area (m²/g) |

| 610 | 2 | Hexagonal Nd₂O₃ | - | 28[2] |

| 700 | 2 | Hexagonal Nd₂O₃ | ~30-40 | - |

| 800 | 2 | Hexagonal Nd₂O₃ | ~40-50 | 15[2] |

| 900 | 2 | Hexagonal Nd₂O₃ | >50 | - |

| 1223 (950°C) | 2 | High-crystallized Hexagonal Nd₂O₃ | ~48 | - |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis of neodymium oxide from a this compound precursor.

Caption: Experimental workflow for the synthesis of neodymium oxide.

Caption: Thermal decomposition pathway of this compound decahydrate.

References

A Technical Guide to the Co-precipitation of Neodymium and Iron Oxalates: Synthesis, Control, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the co-precipitation of neodymium (Nd) and iron (Fe) oxalates, a critical process in various fields, including materials science and rare-earth element recycling. The document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the underlying chemical pathways and experimental workflows through detailed diagrams. This guide is intended to be a valuable resource for professionals seeking to understand and implement this important chemical process.

Introduction

The co-precipitation of oxalates is a widely utilized hydrometallurgical technique for the separation and purification of metal ions from aqueous solutions. In the context of neodymium and iron, this process is particularly relevant to the recycling of high-performance NdFeB permanent magnets. The selective precipitation of neodymium oxalate (B1200264) from a solution containing a high concentration of iron is a significant challenge due to the potential for iron oxalate co-precipitation, which can contaminate the final rare-earth oxide product.[1][2] Understanding and controlling the parameters of this process are crucial for achieving high purity and recovery rates of neodymium.

This guide will delve into the fundamental chemistry of oxalate precipitation, detail the experimental variables that influence the selectivity of the process, and provide protocols for the synthesis and subsequent characterization of the co-precipitated materials.

Chemical Principles and Reactions

The precipitation of neodymium and iron from an aqueous solution using oxalic acid (H₂C₂O₄) is governed by the solubility products of their respective oxalates. The primary reactions are as follows:

-

Neodymium Oxalate Precipitation: 2Nd³⁺(aq) + 3C₂O₄²⁻(aq) + 10H₂O(l) → Nd₂(C₂O₄)₃·10H₂O(s)

-

Iron(II) Oxalate Precipitation: Fe²⁺(aq) + C₂O₄²⁻(aq) + 2H₂O(l) → FeC₂O₄·2H₂O(s)

-

Iron(III) Oxalate Complexation and Precipitation: Fe³⁺(aq) + 3C₂O₄²⁻(aq) → [Fe(C₂O₄)₃]³⁻(aq) (soluble complex) Under certain conditions, iron(III) can also precipitate as an oxalate or hydroxide.

The key to selective precipitation lies in exploiting the differences in the solubility of this compound and iron oxalate under specific conditions, such as pH and precipitant concentration.[3][4] Trivalent metal ions like Fe³⁺ can significantly affect the precipitation efficiency of rare-earth elements by competing for the oxalate precipitant.[3]

Experimental Protocols

The following protocols are synthesized from multiple studies on the recovery of rare-earth elements from NdFeB magnet leachates.[1][5][6]

3.1. Preparation of the Starting Solution (Simulated Leachate)

A model solution simulating the leachate from NdFeB magnets can be prepared to study the precipitation process under controlled conditions.

-

Materials:

-

Neodymium(III) chloride (NdCl₃) or Neodymium(III) sulfate (B86663) (Nd₂(SO₄)₃)

-

Iron(II) chloride (FeCl₂) or Iron(II) sulfate (FeSO₄)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Deionized water

-

-

Procedure:

-

Prepare separate stock solutions of the neodymium and iron salts in the desired acid (e.g., 1 M HCl or H₂SO₄) to prevent hydrolysis.

-

To create the model solution, mix the stock solutions to achieve the target concentrations of Nd³⁺ and Fe²⁺. A typical concentration range found in actual leachates is 20 g/L Nd and 35 g/L Fe.[1]

-

Adjust the final volume with deionized water.

-

3.2. Oxalate Precipitation

This procedure details the selective precipitation of this compound from the prepared solution.

-

Materials:

-

Prepared Nd³⁺/Fe²⁺ solution

-

Oxalic acid (H₂C₂O₄) solution (e.g., 2 M)

-

-

Procedure:

-

Heat the Nd³⁺/Fe²⁺ solution to a specific temperature, for instance, 90°C.[1]

-

Slowly add the oxalic acid solution to the heated metal salt solution while stirring continuously. The amount of oxalic acid added is crucial and is typically expressed as a stoichiometric ratio relative to the rare-earth element concentration.

-

Continue stirring for a defined period, for example, 6 hours, to allow for complete precipitation.[1]

-

After the reaction, allow the precipitate to settle.

-

Separate the precipitate from the supernatant by filtration.

-

Wash the precipitate with deionized water to remove any entrained impurities.

-

Dry the precipitate in an oven at a suitable temperature (e.g., 105°C) for 24 hours.[7]

-

3.3. Calcination of the Oxalate Precipitate

The dried oxalate precipitate is then calcined to produce neodymium oxide.

-

Procedure:

-

Place the dried this compound powder in a muffle furnace.

-

Heat the powder to a high temperature, typically around 800-850°C, for 1-2 hours.[3][7] The thermal decomposition of this compound generally proceeds in stages: dehydration, followed by decomposition to an intermediate carbonate, and finally to the oxide.[8][9]

-

Factors Influencing Co-precipitation

The selectivity and efficiency of this compound precipitation are influenced by several key parameters:

-

Stoichiometry of Oxalic Acid: The amount of oxalic acid added is a critical factor. Using a stoichiometric amount relative to the rare-earth elements minimizes iron co-precipitation.[2] Increasing the excess of oxalic acid can improve the precipitation efficiency of neodymium but also significantly increases the co-precipitation of iron oxalate.[1][5] For instance, a 1.4 ratio of oxalic acid was found to cause a 7% decrease in Fe concentration, indicating co-precipitation.[1]

-

Leaching Acid: The type of acid used in the initial leaching step (e.g., HCl or H₂SO₄) can affect the subsequent precipitation. More efficient separation of rare earths has been observed when sulfuric acid is used for leaching.[1]

-

pH: The pH of the solution plays a profound role. At relatively high pH (e.g., 2.5), the precipitation of Fe³⁺ (as hematite) is more likely, which can reduce the purity of the rare-earth oxalate product.[3]

-

Temperature: The precipitation process is often carried out at elevated temperatures (e.g., 90°C) to promote the formation of well-defined crystals and improve filtration characteristics.[1]

Quantitative Data Presentation

The following tables summarize quantitative data extracted from various studies on the precipitation of neodymium and iron oxalates.

Table 1: Effect of Oxalic Acid Stoichiometry on Nd and Fe Precipitation from a Chloride-based Model Solution [5]

| Oxalic Acid Ratio (Stoichiometric) | Nd Concentration (g/L) | Fe Concentration (g/L) | Nd Precipitation Efficiency (%) | Fe Co-precipitation (%) |

| Initial | 23 | 33 | - | - |

| 0.6 | 8 | 31.5 | 65.2 | 4.5 |

| 1.4 | 3.5 | Not specified | 84.8 | Not specified |

| 1.6 | 2.7 | Not specified | 88.3 | Not specified |

Table 2: Effect of Oxalic Acid Stoichiometry on Nd and Fe Precipitation from a Sulfate-based Model Solution [1]

| Oxalic Acid Ratio (Stoichiometric) | Nd Concentration (g/L) | Fe Concentration (g/L) | Nd Precipitation Efficiency (%) | Fe Co-precipitation (%) |

| Initial | 19 | 35 | - | - |

| 1.0 | 8 | 35 | 57.9 | 0 |

| 1.2 | 3.3 | 35 | 82.6 | 0 |

| 1.4 | 1.9 | 32.5 | 90.0 | 7.1 |

Table 3: Precipitation Efficiency of Rare Earths from a Real Leachate (Sulfuric Acid) with Varying Oxalic Acid Amounts [1]

| Oxalic Acid Amount | REE Precipitation Efficiency (%) |

| Stoichiometric | ~93 |

| 20% Excess | 96.7 |

| 40% Excess | 98.1 |

Characterization of Co-precipitated Materials

The physical and chemical properties of the co-precipitated oxalates and the final oxide product are crucial for their intended applications. Common characterization techniques include:

-

X-ray Diffraction (XRD): To identify the crystalline phases present in the precipitate and the calcined product (e.g., Nd₂(C₂O₄)₃·10H₂O, Nd₂O₃).[10]

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition behavior of the oxalate precipitate and determine the appropriate calcination temperature.[8][9]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the synthesized materials.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To determine the elemental composition and purity of the products.[7]

Visualizations

7.1. Experimental Workflow

The following diagram illustrates the general workflow for the recovery of neodymium from a solution containing iron via oxalate precipitation.

Caption: Experimental workflow for Nd recovery.

7.2. Chemical Reaction Pathway

This diagram shows the key chemical transformations during the co-precipitation and subsequent calcination processes.

Caption: Chemical pathway of oxalate precipitation.

Conclusion

The co-precipitation of neodymium and iron oxalates is a complex process that requires careful control of multiple experimental parameters to achieve selective separation. The stoichiometry of the oxalic acid precipitant is the most critical factor influencing the purity of the this compound product. By operating at or near the stoichiometric requirement, it is possible to achieve high recovery of neodymium with minimal iron contamination. This guide provides the foundational knowledge and practical protocols for researchers and scientists to effectively utilize this technique in their work, whether for the recycling of critical materials or the synthesis of advanced neodymium-based compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of rare earth magnet recovery processes using oxalic acid in precipitation stripping: Insights from experimental investigation and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Hydrothermal Synthesis of Neodymium Oxalate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the hydrothermal synthesis of neodymium oxalate (B1200264), a critical precursor for the production of high-purity neodymium oxide and other neodymium-based materials. The document is intended for researchers, scientists, and professionals in materials science and drug development. It details the principles of hydrothermal synthesis as applied to neodymium oxalate, offering comprehensive experimental protocols, a summary of key reaction parameters, and characterization data. The guide also presents a comparative analysis with conventional precipitation methods and includes visualizations of the experimental workflow and proposed reaction pathways to facilitate a deeper understanding of the synthesis process.

Introduction

Neodymium-based materials are of significant interest due to their unique magnetic, optical, and catalytic properties. The synthesis of these materials often begins with the preparation of a high-purity precursor, with this compound (Nd₂(C₂O₄)₃) being a common choice. The properties of the final neodymium-containing product, such as particle size, morphology, and crystallinity, are heavily influenced by the characteristics of the initial oxalate precursor.

Hydrothermal synthesis has emerged as a versatile method for producing well-defined crystalline materials. This technique involves chemical reactions in aqueous solutions at elevated temperatures (typically above 100°C) and pressures within a sealed vessel, known as an autoclave.[1][2] The hydrothermal environment facilitates the dissolution and recrystallization of materials, allowing for precise control over the nucleation and growth processes. This can lead to the formation of this compound with specific morphologies and high purity.[1][3]

This guide will explore the nuances of the hydrothermal synthesis of this compound, providing detailed methodologies and a summary of the key parameters that influence the final product.

Synthesis Methodologies

Hydrothermal Synthesis of this compound

The hydrothermal method offers a route to unique crystalline phases of this compound that may not be accessible through conventional precipitation.[3] The elevated temperature and pressure can influence the solubility of reactants and the kinetics of crystal growth, leading to different morphologies and compositions.

This protocol is a generalized procedure based on reported syntheses of this compound and related rare-earth compounds under hydrothermal conditions.[1][3][4]

-

Precursor Preparation:

-

Prepare an aqueous solution of a neodymium salt, such as neodymium nitrate (B79036) hexahydrate (Nd(NO₃)₃·6H₂O) or neodymium chloride (NdCl₃). The concentration can be varied to control the nucleation and growth kinetics.

-

Prepare an aqueous solution of oxalic acid (H₂C₂O₄) or an oxalate salt, such as ammonium (B1175870) oxalate ((NH₄)₂C₂O₄).

-

-

Reaction Mixture:

-

In a typical synthesis, the neodymium salt solution is mixed with the oxalic acid solution.

-

The pH of the resulting mixture can be adjusted using a mineralizer or precipitating agent, such as ammonia (B1221849) or various monoamines, to a desired value (e.g., pH 10–11) to promote the formation of specific oxalate or hydroxo-oxalate phases.[3]

-

-

Hydrothermal Treatment:

-

Transfer the reaction mixture into a Teflon-lined stainless steel autoclave. The filling degree of the autoclave should typically be around 80% of its total volume.

-

Seal the autoclave and place it in an oven.

-

Heat the autoclave to the desired reaction temperature, which can range from 150°C to 240°C.[1][3]

-